3-(1H-1,2,3-triazol-1-yl)benzonitrile
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Overview
Description
3-(1H-1,2,3-triazol-1-yl)benzonitrile is a compound that features a triazole ring attached to a benzonitrile moiety Triazoles are a class of heterocyclic compounds containing three nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3-triazol-1-yl)benzonitrile typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is highly efficient and regioselective, producing 1,4-disubstituted 1,2,3-triazoles. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,3-triazol-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can yield triazole N-oxides, while reduction of the nitrile group can produce primary amines .
Scientific Research Applications
3-(1H-1,2,3-triazol-1-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3-triazol-1-yl)benzonitrile involves its interaction with specific molecular targets. For instance, when used as an enzyme inhibitor, the triazole ring can form hydrogen bonds and hydrophobic interactions with the active site of the enzyme, thereby inhibiting its activity. This mechanism is particularly relevant in the context of acetylcholinesterase inhibition, where the compound binds to the enzyme and prevents the breakdown of acetylcholine, leading to increased neurotransmitter levels .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,3-triazol-1-yl)benzonitrile: Similar structure but with the triazole ring attached at the para position.
1,2,3-Triazole derivatives: A broad class of compounds with varying substituents on the triazole ring.
Uniqueness
3-(1H-1,2,3-triazol-1-yl)benzonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The position of the triazole ring on the benzonitrile moiety can affect the compound’s electronic properties and its ability to participate in specific chemical reactions .
Properties
CAS No. |
85862-70-0 |
---|---|
Molecular Formula |
C9H6N4 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
3-(triazol-1-yl)benzonitrile |
InChI |
InChI=1S/C9H6N4/c10-7-8-2-1-3-9(6-8)13-5-4-11-12-13/h1-6H |
InChI Key |
KQPSESCHWZAREC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CN=N2)C#N |
Purity |
95 |
Origin of Product |
United States |
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